Chemical structure and physicochemical properties of Desoxymetasone
Chemical structure and physicochemical properties of Desoxymetasone
An In-depth Technical Guide on the Chemical Structure and Physicochemical Properties of Desoxymetasone
Introduction
Desoximetasone (B1670307) is a potent synthetic topical corticosteroid belonging to the glucocorticoid class of steroid hormones.[1][] It is primarily utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various corticosteroid-responsive dermatoses, such as psoriasis and atopic dermatitis.[1][3][4] Like other corticosteroids, its mechanism of action involves binding to intracellular glucocorticoid receptors, which subsequently modulates the transcription of a wide array of genes, leading to the suppression of the inflammatory response.[5][6] This guide provides a comprehensive overview of the chemical structure and physicochemical properties of desoximetasone, intended for researchers, scientists, and professionals in drug development.
Chemical Structure
Desoximetasone is a fluorinated steroid, structurally a derivative of prednisolone.[1] It is chemically designated as Pregna-1, 4-diene-3, 20-dione, 9-fluoro-11, 21-dihydroxy-16-methyl-, (11β,16α)-.[3][7] The presence of the fluorine atom at the C9 position significantly enhances its glucocorticoid activity.
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IUPAC Name : (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one[1][][9]
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Molecular Weight : 376.46 g/mol [10]
Caption: Logical relationship of Desoximetasone's core structure and key functional groups.
Physicochemical Properties
Desoximetasone is a white to off-white, odorless, crystalline powder.[7][13] Its lipophilic nature, indicated by the LogP value, is consistent with its formulation in topical creams and ointments for percutaneous absorption. The quantitative physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Physical State | Crystalline Solid | [1][14] |
| Appearance | White to off-white powder | [7][][10] |
| Melting Point | 206 - 218 °C | [1][][10][11][13] |
| Boiling Point | 532.3 ± 50.0 °C (Predicted) | [10][15] |
| Solubility | Water: Insoluble | [7][13] |
| Organic Solvents: Soluble in DMSO (~30 mg/mL), dimethylformamide (~25 mg/mL), alcohol, acetone, chloroform, hot ethyl acetate; slightly soluble in ether and benzene. | [7][13][14] | |
| pKa | 12.98 ± 0.10 (Predicted) | [10][15] |
| LogP (Octanol-Water Partition Coefficient) | 2.3 - 2.35 | [1][9][16] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Desoximetasone exerts its anti-inflammatory effects by activating the glucocorticoid receptor (GR). The mechanism is a multi-step process involving receptor binding, nuclear translocation, and modulation of gene expression.[5][17]
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Cytoplasmic Binding : In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, including heat shock proteins (HSPs).[18] Desoximetasone, being lipophilic, diffuses through the cell membrane and binds to the ligand-binding domain (LBD) of the GR.[5][19]
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Conformational Change and Nuclear Translocation : Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. This exposes a nuclear localization signal.[18] The activated drug-receptor complex then dimerizes and translocates into the nucleus.[17][18]
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Genomic Regulation : Inside the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[19]
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Transactivation : The GR-GRE interaction can upregulate the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5][20]
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Transrepression : The activated GR can also repress the transcription of pro-inflammatory genes. It achieves this by tethering to and inhibiting the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of inflammatory cytokines, chemokines, and adhesion molecules.[20]
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This dual action of upregulating anti-inflammatory proteins while suppressing pro-inflammatory ones results in the potent therapeutic effects of desoximetasone.
Caption: Glucocorticoid receptor signaling pathway for Desoximetasone.
Experimental Protocols
The physicochemical properties listed above are determined using standardized pharmacopeial methods. While specific experimental reports for desoximetasone are not publicly detailed, the following represent the standard methodologies employed in the pharmaceutical industry for such characterizations.
Melting Point Determination (Capillary Method)
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Principle : This method determines the temperature range over which a crystalline solid transitions to a liquid. It is a key indicator of purity.
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Apparatus : A melting point apparatus with a heated block, a thermometer or digital temperature sensor, and glass capillary tubes.
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Procedure :
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A small, finely powdered sample of desoximetasone is packed into a capillary tube to a height of 2-4 mm.
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The tube is placed in the heating block of the apparatus.
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The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.
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Solubility Determination (Shake-Flask Method)
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Principle : This equilibrium method determines the saturation concentration of a solute in a specific solvent at a given temperature.
-
Procedure :
-
An excess amount of desoximetasone is added to a flask containing a known volume of the solvent (e.g., water, ethanol, buffer).
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The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
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The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of desoximetasone in the clear supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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LogP Determination (HPLC Method)
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Principle : This method estimates the octanol-water partition coefficient by correlating the compound's retention time on a reversed-phase HPLC column with those of known standards.
-
Procedure :
-
System Setup : An HPLC system equipped with a C18 (non-polar) stationary phase column is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.
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Calibration : A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times (t_R) are recorded. A calibration curve is generated by plotting the known LogP values against the logarithm of the capacity factor (k'), where k' = (t_R - t_0) / t_0 (t_0 is the column dead time).
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Sample Analysis : A solution of desoximetasone is injected under the identical chromatographic conditions, and its retention time is measured.
-
Calculation : The capacity factor for desoximetasone is calculated, and its LogP value is determined by interpolation from the calibration curve.
-
Caption: Experimental workflow for LogP determination by the HPLC method.
References
- 1. Desoximetasone | C22H29FO4 | CID 5311067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Desoximetasone? [synapse.patsnap.com]
- 6. medkoo.com [medkoo.com]
- 7. Desoximetasone Cream USP, 0.05%, Cream USP, 0.25%Gel USP, 0.05% [dailymed.nlm.nih.gov]
- 9. Buy Desoximetasone | 382-67-2 | >98% [smolecule.com]
- 10. Desoximetasone | 382-67-2 [chemicalbook.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. GSRS [precision.fda.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Desoximetasone CAS#: 382-67-2 [m.chemicalbook.com]
- 16. Desoximetasone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 19. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
